BenchChemオンラインストアへようこそ!

Cronidipine

Vascular Pharmacology In Vitro Pharmacology Calcium Channel Blockade

Cronidipine (LF 2.0254) is a differentiated dihydropyridine calcium channel blocker with slow onset, >24h duration, attenuated reflex tachycardia, and high vascular selectivity (minimal myocardial effect). In SHR, once-daily 10 mg/kg p.o. maintains stable BP without heart rate changes, unlike nifedipine/nicardipine (6h). Its high in vitro potency (IC50 1.7 nM, rabbit aorta) makes it an ideal reference compound for vascular pharmacology. Choose Cronidipine for chronic hypertension protocols requiring stable hemodynamics, reduced animal handling, and precise vascular measurements.

Molecular Formula C30H32ClN3O8
Molecular Weight 598.0 g/mol
CAS No. 113759-50-5
Cat. No. B1669625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCronidipine
CAS113759-50-5
Synonyms(8-aza-8-(4-chlorophenyl)-1,4-dioxaspiro-4,5-decan-2-yl)methyl-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate
LF 2-0254
LF-2-0254
Molecular FormulaC30H32ClN3O8
Molecular Weight598.0 g/mol
Structural Identifiers
SMILESCC1=C(C(C(=C(N1)C)C(=O)OCC2COC3(O2)CCN(CC3)C4=CC=C(C=C4)Cl)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC
InChIInChI=1S/C30H32ClN3O8/c1-18-25(28(35)39-3)27(20-5-4-6-23(15-20)34(37)38)26(19(2)32-18)29(36)40-16-24-17-41-30(42-24)11-13-33(14-12-30)22-9-7-21(31)8-10-22/h4-10,15,24,27,32H,11-14,16-17H2,1-3H3
InChIKeyCNIJVNPIIHWRRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Cronidipine (CAS 113759-50-5) Procurement Data Sheet: Dihydropyridine Calcium Channel Blocker Profile for Cardiovascular Research


Cronidipine (LF 2.0254) is a 1,4-dihydropyridine calcium channel blocker with the molecular formula C30H32ClN3O8 and a molecular weight of 598.04 g/mol [1][2]. As a member of the dihydropyridine class, it targets voltage-gated calcium channels in vascular smooth muscle to induce vasodilation and reduce systemic blood pressure [3][4]. Unlike many class members, Cronidipine exhibits a markedly slow onset of action and heightened vascular selectivity relative to myocardial effects [5][6].

Cronidipine Sourcing Rationale: Why In-Class Substitution with Nifedipine or Nicardipine Is Scientifically Unjustified


Procurement specifications for dihydropyridine calcium channel blockers must be compound-specific, as evidenced by Cronidipine's quantifiable divergence from nifedipine and nicardipine [1][2]. Cronidipine demonstrates distinct pharmacological kinetics (prolonged duration of action exceeding 24 hours vs. 6 hours for comparators), differential hemodynamic response (attenuated reflex tachycardia), and enhanced vascular-to-cardiac selectivity [3]. These are not marginal differences; they reflect fundamentally different therapeutic profiles that preclude generic interchangeability in experimental models or clinical research applications [4].

Cronidipine (LF 2.0254) Head-to-Head Quantitative Evidence: Validated Differentiation from Nifedipine and Nicardipine


Cronidipine vs. Nifedipine: In Vitro Vascular Potency (IC50) in Rabbit Aorta

In isolated rabbit aorta, Cronidipine (LF 2.0254) demonstrates high nanomolar potency for inhibiting calcium-induced contractions, with a time-dependent IC50 of 1.7 nM [1]. While nifedipine is a potent L-type calcium channel blocker, direct comparative IC50 data in the same experimental system are not provided in the same publication; however, the reported potency of Cronidipine places it among the most potent dihydropyridines evaluated in this vascular smooth muscle preparation [2].

Vascular Pharmacology In Vitro Pharmacology Calcium Channel Blockade

Cronidipine vs. Nifedipine and Nicardipine: Acute Blood Pressure Reduction Potency in SHR

In acute experiments using spontaneously hypertensive rats (SHR), Cronidipine (LF 2.0254) was found to be more potent than both nifedipine and nicardipine in reducing blood pressure after intravenous and oral administration [1]. At an oral dose of 10 mg/kg, Cronidipine produced a greater magnitude of blood pressure reduction compared to the same dose of nifedipine or nicardipine .

Hypertension Research In Vivo Pharmacology Spontaneously Hypertensive Rats

Cronidipine vs. Nifedipine and Nicardipine: Duration of Antihypertensive Effect in SHR

Cronidipine provides an exceptionally prolonged duration of antihypertensive action. Following a single oral dose of 10 mg/kg in spontaneously hypertensive rats (SHR), the hypotensive effects of Cronidipine persisted for greater than 24 hours [1]. In stark contrast, the blood pressure-lowering effects of both nifedipine and nicardipine, administered at the identical 10 mg/kg oral dose, had completely dissipated after only 6 hours .

Pharmacokinetics/Pharmacodynamics Hypertension Research In Vivo Duration of Action

Cronidipine vs. Nifedipine and Nicardipine: Attenuated Reflex Tachycardia in Hypertensive Rats

Acute vasodilation induced by dihydropyridine calcium channel blockers is frequently accompanied by baroreceptor-mediated reflex tachycardia. In comparative studies with spontaneously hypertensive rats (SHR), Cronidipine produced significantly less tachycardia than nifedipine and nicardipine at equi-effective antihypertensive doses [1].

Hemodynamics Adverse Effect Profile Hypertension Research

Cronidipine vs. Nifedipine: Slower Onset of Action in Anesthetized Dogs

In anesthetized open-thorax dogs, intravenous administration of Cronidipine (LF 2.0254) produced a dose-dependent reduction in systemic blood pressure and increase in cardiac output [1]. A key differentiating feature was the slower onset of action compared to nifedipine [2]. This gradual onset is hypothesized to contribute to the attenuated reflex tachycardia observed with Cronidipine [3].

Pharmacokinetics Hemodynamics In Vivo Cardiovascular

Cronidipine vs. Nifedipine: Enhanced Vascular Selectivity Over Myocardial Contractility

In anesthetized dogs, while both Cronidipine (LF 2.0254) and nifedipine decreased total peripheral, coronary, femoral, and vertebral resistance, Cronidipine exhibited a markedly different profile on myocardial contractility [1]. In marked contrast to nifedipine, Cronidipine induced only a slight decrease in left ventricular dP/dt, a measure of myocardial contractility [2]. This indicates superior vascular selectivity with relative sparing of direct myocardial depression.

Vascular Selectivity Cardiovascular Safety In Vivo Pharmacology

Cronidipine (LF 2.0254) Optimal Research Applications: Evidence-Driven Experimental Use Cases


Chronic Hypertension Studies Requiring Once-Daily Dosing in SHR Models

Based on direct comparative evidence showing that Cronidipine (10 mg/kg p.o.) maintains antihypertensive efficacy for >24 hours, whereas nifedipine and nicardipine effects dissipate by 6 hours, Cronidipine is the preferred dihydropyridine calcium channel blocker for chronic hypertension protocols in spontaneously hypertensive rats [1]. The once-daily dosing regimen minimizes animal handling, reduces stress-induced variability, and improves experimental throughput compared to compounds requiring multiple daily administrations [2].

Hemodynamic Studies Requiring Stable Baseline and Minimal Reflex Tachycardia

In cardiovascular research where baroreceptor-mediated reflex tachycardia is a confounding variable, Cronidipine offers a distinct advantage. Direct comparative data demonstrate that Cronidipine produces significantly less tachycardia than nifedipine or nicardipine at equi-effective antihypertensive doses in SHR [1]. Furthermore, its slower onset of action and greater vascular selectivity (minimal effect on left ventricular dP/dt) contribute to a more stable hemodynamic profile ideal for precise measurements of vascular resistance and blood flow in anesthetized preparations [2][3].

In Vitro Vascular Smooth Muscle Contraction Assays

Cronidipine demonstrates potent, time-dependent inhibition of calcium-induced contractions in isolated rabbit aorta, with an IC50 of 1.7 nM [1]. This high in vitro potency makes Cronidipine a valuable positive control or reference compound for vascular pharmacology studies investigating calcium channel blockade, vasodilation mechanisms, and structure-activity relationships of dihydropyridine derivatives [2]. Researchers should note the time-dependent nature of its inhibitory action when designing experimental protocols [3].

Comparative Pharmacology Studies Exploring Vascular Selectivity

Cronidipine's differentiated profile—marked by a slow onset of action, prolonged duration (>24h), attenuated reflex tachycardia, and preferential vascular over myocardial effects—positions it as an ideal comparator compound for studies investigating the structural determinants of dihydropyridine pharmacokinetics and pharmacodynamics [1][2]. When paired with nifedipine (fast onset, shorter duration, greater reflex tachycardia) in the same experimental system, Cronidipine enables robust analysis of how molecular modifications translate to distinct in vivo cardiovascular outcomes [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cronidipine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.